1-(4-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
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Overview
Description
1-(4-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Compounds in this class are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea typically involves the reaction of 4-fluoroaniline with 3-hydroxy-3-phenylpropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products
Oxidation: Formation of 1-(4-Fluorophenyl)-3-(3-oxo-3-phenylpropyl)urea.
Reduction: Formation of 1-(4-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
- 1-(4-Methylphenyl)-3-(3-hydroxy-3-phenylpropyl)urea
- 1-(4-Bromophenyl)-3-(3-hydroxy-3-phenylpropyl)urea
Uniqueness
1-(4-Fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17FN2O2 |
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Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(3-hydroxy-3-phenylpropyl)urea |
InChI |
InChI=1S/C16H17FN2O2/c17-13-6-8-14(9-7-13)19-16(21)18-11-10-15(20)12-4-2-1-3-5-12/h1-9,15,20H,10-11H2,(H2,18,19,21) |
InChI Key |
SIKJFZVTBKPPND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
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